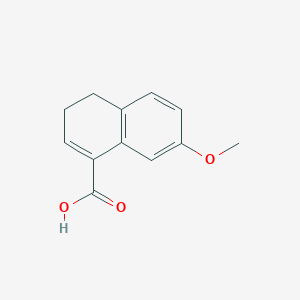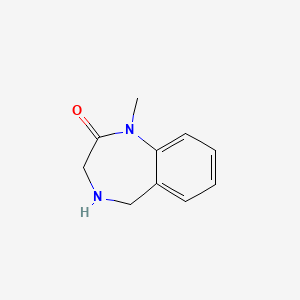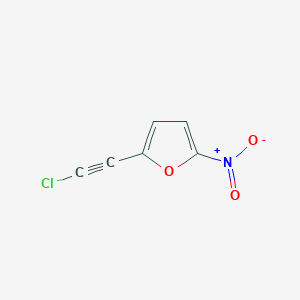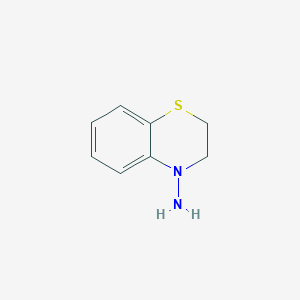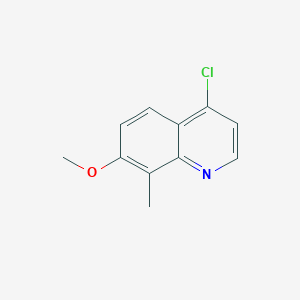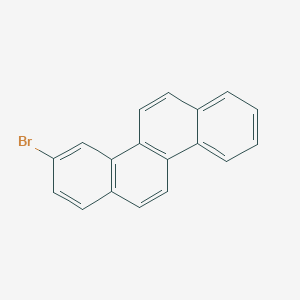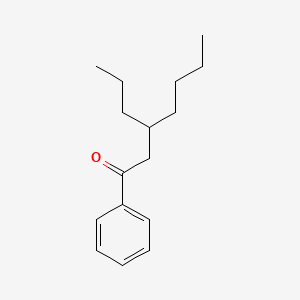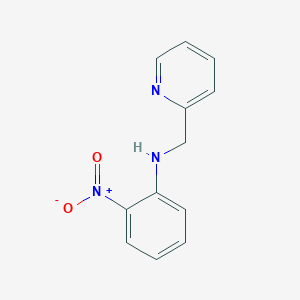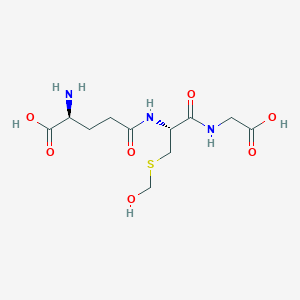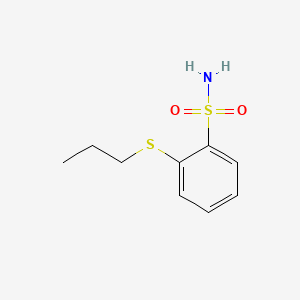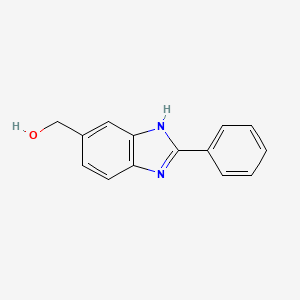
(2-phenyl-3H-benzimidazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-phenyl-3H-benzimidazol-5-yl)methanol is a chemical compound that belongs to the class of benzimidazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenyl-3H-benzimidazol-5-yl)methanol typically involves the condensation of o-phenylenediamine with benzaldehyde under acidic conditions to form the benzimidazole core. This is followed by the reduction of the resulting imine to yield the desired methanol derivative. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst and a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2-phenyl-3H-benzimidazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl ring and benzimidazole core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Benzimidazole carboxylic acid, benzimidazole aldehyde.
Reduction: Benzimidazole amine.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(2-phenyl-3H-benzimidazol-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of (2-phenyl-3H-benzimidazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-1H-benzoimidazol-5-ylamine
- 2-Phenyl-1H-benzoimidazol-5-yl-acetic acid
Uniqueness
(2-phenyl-3H-benzimidazol-5-yl)methanol is unique due to its specific structural features, such as the presence of a hydroxyl group on the benzimidazole core. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H12N2O |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
(2-phenyl-3H-benzimidazol-5-yl)methanol |
InChI |
InChI=1S/C14H12N2O/c17-9-10-6-7-12-13(8-10)16-14(15-12)11-4-2-1-3-5-11/h1-8,17H,9H2,(H,15,16) |
Clave InChI |
UBMRBCVXFBNTOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


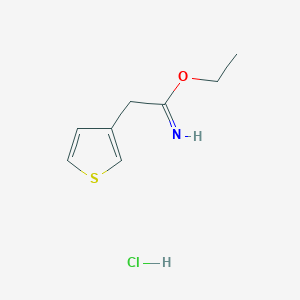
![5-(1,4-Dioxa-spiro[4.5]dec-8-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8694446.png)
